tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate
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Overview
Description
tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate is an organic compound with the molecular formula C12H14FNO5 and a molecular weight of 271.24 g/mol . This compound is characterized by the presence of a tert-butyl ester group, a fluoro-substituted aromatic ring, and a nitro group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate typically involves the esterification of 2-(3-fluoro-2-nitrophenoxy)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(3-fluoro-2-aminophenoxy)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(3-fluoro-2-nitrophenoxy)acetic acid and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The fluoro group can influence the compound’s lipophilicity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(3-chloro-2-nitrophenoxy)acetate
- tert-Butyl 2-(3-bromo-2-nitrophenoxy)acetate
- tert-Butyl 2-(3-iodo-2-nitrophenoxy)acetate
Uniqueness
tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 2-(3-fluoro-2-nitrophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO5/c1-12(2,3)19-10(15)7-18-9-6-4-5-8(13)11(9)14(16)17/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDQUTRRNGPLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C(=CC=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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